3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide
Description
3-{1-[(Carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core structure. This compound features:
- A carbamoylmethylsulfanyl (-S-CH₂-CONH₂) substituent at position 1 of the triazole ring, introducing polarity and hydrogen-bonding capability.
- An N-(2-methylpropyl)propanamide side chain at position 4, contributing hydrophobic character and steric bulk.
The carbamoylmethyl group likely enhances solubility in polar solvents compared to bulkier aromatic substituents seen in structural analogs .
Properties
IUPAC Name |
3-[1-(2-amino-2-oxoethyl)sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S/c1-11(2)9-20-15(26)7-8-23-16(27)12-5-3-4-6-13(12)24-17(23)21-22-18(24)28-10-14(19)25/h3-6,11H,7-10H2,1-2H3,(H2,19,25)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVWTHDYASJBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-amino-2-oxoethylthiol with a quinazoline derivative, followed by cyclization to form the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
a) Substituent Effects on Polarity and Solubility
c) Bioactivity Considerations
- While direct bioactivity data for the target compound are absent, analogs like those in and are synthesized for pharmacological screening. The triazoloquinazoline core is associated with CNS modulation (see for structurally related compounds) , but substituent variations significantly alter target specificity.
Lumping Strategy for Analog Classification
highlights that compounds with similar structures (e.g., shared triazoloquinazoline cores) may be grouped as "surrogates" for predictive modeling. The target compound and its analogs could be lumped together for studying:
- Metabolic stability : Polar substituents (e.g., carbamoylmethyl) may reduce hepatic clearance compared to hydrophobic analogs.
- Reactivity : Sulfanyl (-S-) linkages are prone to oxidation, but carbamoylmethyl groups may stabilize the thioether bond .
Biological Activity
3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This compound belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological properties.
- Molecular Formula : CHNOS
- Molecular Weight : 428.5 g/mol
- CAS Number : 1112434-43-1
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through in vitro studies focusing on its anticancer properties. The following sections detail its effects on various cancer cell lines and mechanisms of action.
Anticancer Activity
Recent studies have shown that derivatives of triazoloquinazoline exhibit significant cytotoxic effects against several cancer cell lines. Notably, the compound was tested against:
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
In Vitro Studies
A study conducted on synthesized triazoloquinazoline derivatives revealed that the compound exhibited moderate cytotoxicity across the tested cell lines. The results are summarized in the following table:
| Cell Line | IC50 Value (µM) |
|---|---|
| HePG-2 | 29.47 |
| MCF-7 | 39.41 |
| PC3 | Moderate |
| HCT-116 | 17.35 |
The highest anti-proliferative effect was observed against colorectal carcinoma (HCT-116), with an IC50 value of 17.35 µM, indicating potent activity compared to other tested lines .
The mechanisms underlying the anticancer effects of this compound are linked to its ability to inhibit key cellular pathways involved in tumor growth and proliferation. Specifically:
- EGFR Inhibition : The compound has shown potential as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial for many cancers.
- Cell Cycle Arrest : Studies indicate that treatment with this compound can induce cell cycle arrest at the G2/M phase in MCF-7 cells, leading to apoptosis.
- Apoptotic Induction : The compound influences apoptosis-related proteins such as p53, Bax, and Bcl-2, promoting programmed cell death in cancer cells .
Case Studies and Research Findings
A notable case study involved the synthesis and pharmacological evaluation of triazoloquinazoline derivatives, including our compound of interest. The research highlighted the following findings:
- Cytotoxicity Evaluation : In vitro assays demonstrated that compounds similar to 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo... exhibited varying degrees of cytotoxicity against multiple cancer cell lines.
Key Findings:
- Compound 9 from the study showed significant inhibition against both HePG2 and HCT116 with IC50 values ranging from 17.35 to 39.41 µM.
This indicates a promising avenue for further development and optimization of triazoloquinazoline derivatives as potential anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
